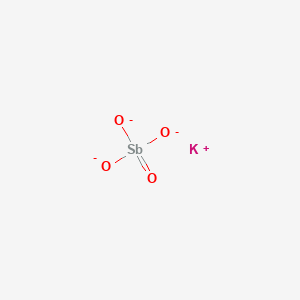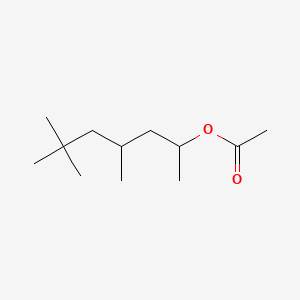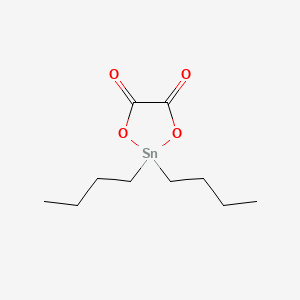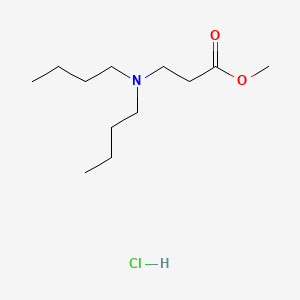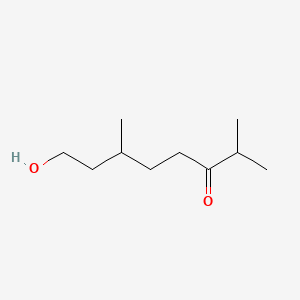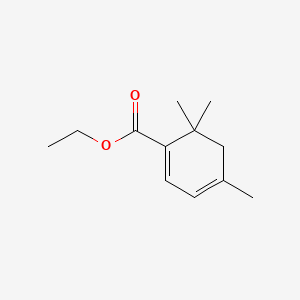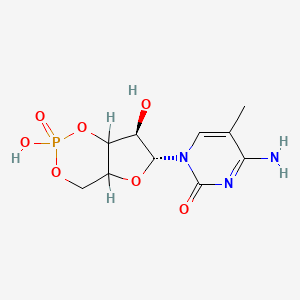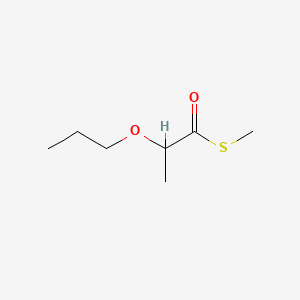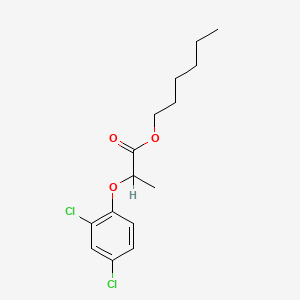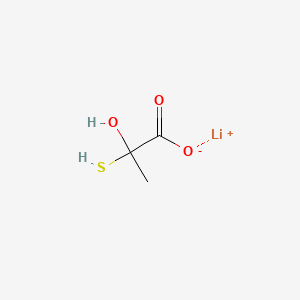
Lithium 2-mercaptolactate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by the presence of both lithium and mercaptolactate groups, making it a unique entity in the realm of organolithium compounds. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of lithium 2-mercaptolactate typically involves the reaction of 2-mercaptopropionic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The general reaction can be represented as:
HSCH2CH(OH)COOH+LiOH→HSCH2CH(OH)COOLi+H2O
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of high-purity reagents and controlled reaction conditions to minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Lithium 2-mercaptolactate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: In the presence of oxidizing agents such as hydrogen peroxide, this compound can be oxidized to form disulfides.
Reduction: It can be reduced using reducing agents like sodium borohydride to yield the corresponding thiol.
Substitution: The compound can undergo nucleophilic substitution reactions where the mercapto group is replaced by other nucleophiles.
Major Products Formed:
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Lithium 2-mercaptolactate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of lithium 2-mercaptolactate involves its interaction with various molecular targets and pathways. The compound can act as a reducing agent, donating electrons to other molecules and thereby influencing redox reactions. It can also interact with thiol groups in proteins, potentially affecting their function and activity. The exact molecular targets and pathways involved are still under investigation, but its role in modulating oxidative stress and redox balance is well-documented .
Vergleich Mit ähnlichen Verbindungen
3-Mercaptopyruvate: Another sulfur-containing compound that participates in similar biochemical pathways.
2-Mercaptoethanol: A commonly used reducing agent in biochemical research.
Thioglycolic Acid: Used in similar applications due to its thiol group.
Uniqueness: Lithium 2-mercaptolactate is unique due to the presence of both lithium and mercaptolactate groups, which confer distinct chemical properties. Its ability to participate in both redox and nucleophilic substitution reactions makes it versatile in various applications. Additionally, the lithium ion can influence the compound’s reactivity and interaction with biological molecules, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
94138-93-9 |
|---|---|
Molekularformel |
C3H5LiO3S |
Molekulargewicht |
128.1 g/mol |
IUPAC-Name |
lithium;2-hydroxy-2-sulfanylpropanoate |
InChI |
InChI=1S/C3H6O3S.Li/c1-3(6,7)2(4)5;/h6-7H,1H3,(H,4,5);/q;+1/p-1 |
InChI-Schlüssel |
RVCVZLSOHNSQAU-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].CC(C(=O)[O-])(O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



